molecular formula C26H29N3O4S B3569527 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B3569527
M. Wt: 479.6 g/mol
InChI Key: HKJDNHNFPVDVED-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linker, and a benzenesulfonamide moiety. It is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Introduction of the Oxoethyl Linker: The piperazine intermediate is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl linker.

    Sulfonamide Formation: The final step involves the reaction of the oxoethylated piperazine intermediate with 3-methylbenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial-scale synthesis may employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted sulfonamides with various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to act as an antagonist of alpha1-adrenergic receptors . By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as norepinephrine and epinephrine, leading to various physiological effects. This mechanism is particularly relevant in the context of treating conditions such as hypertension and benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar alpha1-adrenergic receptor antagonist activity.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: A compound with both alpha1-adrenergic receptor antagonist and serotonin receptor agonist properties.

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a benzenesulfonamide moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-21-9-8-10-22(19-21)29(34(31,32)23-11-4-3-5-12-23)20-26(30)28-17-15-27(16-18-28)24-13-6-7-14-25(24)33-2/h3-14,19H,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDNHNFPVDVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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